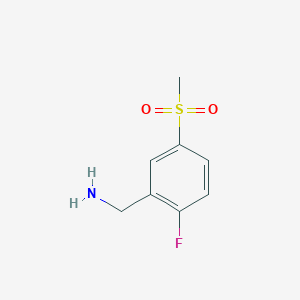

(2-Fluoro-5-methanesulfonylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOZUVCEXRKLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 5 Methanesulfonylphenyl Methanamine and Analogues

Strategic Approaches to Arylmethanamine Construction

The construction of the arylmethanamine framework is a critical step in the synthesis of (2-Fluoro-5-methanesulfonylphenyl)methanamine. Several classical and modern synthetic routes can be employed, each with its own advantages and limitations.

Reductive Amination Routes from Aldehyde Precursors

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. nih.gov This approach involves the reaction of an aldehyde, in this case, 2-fluoro-5-methanesulfonylbenzaldehyde, with an amine source, followed by reduction of the intermediate imine. For the synthesis of a primary amine such as this compound, ammonia is the requisite amine source.

The reaction typically proceeds in a one-pot fashion, where the aldehyde, ammonia, and a reducing agent are combined. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is crucial and depends on the substrate's functional group tolerance and the desired reaction conditions. For instance, sodium cyanoborohydride is often favored for its chemoselectivity, as it preferentially reduces the iminium ion over the starting aldehyde.

A biomimetic approach to the reductive amination of fluorinated aldehydes has also been explored, highlighting the broad applicability of this method. nih.gov The reaction conditions, including solvent, temperature, and pH, are critical parameters that need to be optimized to maximize the yield and purity of the desired primary amine.

| Aldehyde Precursor | Amine Source | Reducing Agent | Solvent | Key Considerations |

| 2-Fluoro-5-methanesulfonylbenzaldehyde | Ammonia | Sodium Cyanoborohydride | Methanol | Control of pH to favor imine formation and reduction. |

| 2-Fluoro-5-methanesulfonylbenzaldehyde | Ammonia | Sodium Triacetoxyborohydride | Dichloroethane | Milder conditions, suitable for acid-sensitive substrates. |

| 2-Fluoro-5-methanesulfonylbenzaldehyde | Ammonia | H₂/Pd-C | Ethanol | Catalytic hydrogenation, can be performed under pressure. |

Nitrile Reduction Pathways

An alternative and robust strategy for the synthesis of primary arylmethanamines is the reduction of the corresponding benzonitrile. In this pathway, 2-fluoro-5-methanesulfonylbenzonitrile serves as the key intermediate. The cyano group can be reduced to a primary amine using various reducing agents.

Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction conditions, including hydrogen pressure and temperature, can be adjusted to optimize the reduction.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes can be used. These reagents are highly reactive and effective for nitrile reduction but require anhydrous conditions and careful handling. The choice between catalytic hydrogenation and chemical reduction often depends on the presence of other reducible functional groups in the molecule and the desired scale of the reaction.

| Nitrile Precursor | Reducing Agent | Solvent | Key Considerations |

| 2-Fluoro-5-methanesulfonylbenzonitrile | H₂/Raney Ni | Ethanol/Ammonia | High pressure and temperature may be required. |

| 2-Fluoro-5-methanesulfonylbenzonitrile | Lithium Aluminum Hydride | Tetrahydrofuran | Requires anhydrous conditions and careful work-up. |

| 2-Fluoro-5-methanesulfonylbenzonitrile | Borane-THF complex | Tetrahydrofuran | Milder than LiAlH₄, but still requires inert atmosphere. |

Gabriel Synthesis Modifications for Primary Amines

The Gabriel synthesis is a classic method for the preparation of primary amines that avoids the overalkylation often observed in direct alkylation of ammonia. wikipedia.orgnrochemistry.comthermofisher.com This method involves the N-alkylation of phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine. wikipedia.org

For the synthesis of this compound, the key precursor would be 2-fluoro-5-methanesulfonylbenzyl halide (e.g., bromide or chloride). This halide is reacted with potassium phthalimide to form the corresponding N-substituted phthalimide. Subsequent cleavage of the phthalimide group, typically with hydrazine hydrate (the Ing-Manske procedure) or under acidic or basic conditions, releases the desired primary amine. wikipedia.orgthermofisher.com

Modifications to the classical Gabriel synthesis have been developed to improve yields and broaden the substrate scope. These include the use of alternative Gabriel reagents that allow for milder cleavage conditions. wikipedia.org

Introduction of Fluorine Functionality in Aromatic Systems

The presence of a fluorine atom on the aromatic ring is a key structural feature of the target molecule. The introduction of fluorine can be achieved through various synthetic strategies, either by starting with a pre-fluorinated building block or by introducing the fluorine atom at a later stage of the synthesis.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluoroaryl Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto an activated aromatic ring. In the context of synthesizing precursors for this compound, an SNAr reaction can be employed to introduce the fluorine atom.

This strategy typically involves a di-substituted aromatic compound with a good leaving group (such as a nitro or another halide group) and an activating group (such as the methanesulfonyl group) positioned ortho or para to the leaving group. The reaction with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group to introduce the fluorine atom. The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group, the activating group, the fluoride source, and the reaction conditions (solvent and temperature).

For example, a precursor like 2-chloro-5-methanesulfonylbenzonitrile could potentially be converted to 2-fluoro-5-methanesulfonylbenzonitrile via an SNAr reaction with a fluoride salt.

| Aromatic Precursor | Fluoride Source | Solvent | Key Considerations |

| 1,2-Dichloro-4-methanesulfonylbenzene | Potassium Fluoride | DMSO | High temperatures are often required. |

| 2-Nitro-5-methanesulfonylbenzonitrile | Cesium Fluoride | DMF | The nitro group is an excellent leaving group in SNAr. |

| 1-Bromo-2-chloro-4-methanesulfonylbenzene | Spray-dried Potassium Fluoride | Sulfolane | Anhydrous conditions and polar aprotic solvents are crucial. |

Electrophilic Fluorination Methodologies on Aromatic Scaffolds

Electrophilic fluorination offers a direct method for the introduction of a fluorine atom onto an aromatic ring. wikipedia.org This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). A variety of electrophilic fluorinating agents have been developed, with N-F reagents being among the most common and user-friendly. wikipedia.org

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commercially available and have been widely used for the fluorination of electron-rich aromatic and heteroaromatic compounds. wikipedia.org The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents already present on the aromatic ring. For the synthesis of this compound precursors, a substrate such as a 4-methanesulfonylbenzyl derivative could be subjected to electrophilic fluorination. The directing effect of the substituents would need to be carefully considered to achieve the desired 2-fluoro substitution pattern.

The mechanism of electrophilic fluorination is still a subject of study, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org

| Aromatic Substrate | Fluorinating Agent | Solvent | Key Considerations |

| 1-Bromo-4-methanesulfonylbenzene | Selectfluor® | Acetonitrile | The directing effects of the bromo and methanesulfonyl groups will determine the regioselectivity. |

| 4-Methanesulfonyltoluene | N-Fluorobenzenesulfonimide (NFSI) | Dichloromethane | The methyl group is an ortho, para-director, while the methanesulfonyl group is a meta-director. |

| 3-Methanesulfonyl-phenylboronic acid | Silver(I) fluoride | Methanol | Directed fluorination of arylboronic acids is a known strategy. |

Installation and Transformation of the Methanesulfonyl Group

The methanesulfonyl group is a key pharmacophore in many drug molecules, valued for its ability to act as a hydrogen bond acceptor and to improve physicochemical properties such as solubility and metabolic stability. Its introduction and manipulation on an aromatic ring, particularly one already bearing other substituents like fluorine, require careful consideration of regioselectivity and functional group compatibility.

Sulfonation and Oxidation Routes to Sulfonyl Moieties

A traditional and direct method for introducing a sulfur-containing functional group onto an aromatic ring is through electrophilic sulfonation. This typically involves the use of fuming sulfuric acid or sulfur trioxide. For a substrate like 1-fluoro-4-methylbenzene, the directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups would lead to a mixture of isomers, with sulfonation at the 2- and 3-positions relative to the methyl group.

A more controlled approach involves the introduction of a thiol or sulfide, followed by oxidation to the desired sulfone. For instance, a nucleophilic aromatic substitution reaction on a suitably activated fluorinated precursor could install a methylthio group, which can then be oxidized to the methanesulfonyl group using a variety of oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

Another powerful method is the Sandmeyer reaction, which allows for the conversion of an amino group into a wide range of functionalities via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org Starting from an appropriately substituted aniline, diazotization followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst can yield a sulfonyl chloride, which can then be converted to the corresponding methanesulfone. This method offers excellent regiocontrol, as the position of the sulfonyl group is determined by the initial position of the amino group.

| Starting Material | Reagents | Intermediate | Product | Key Transformation |

| 1-Fluoro-4-methylbenzene | SO3, H2SO4 | 2-Fluoro-5-methylbenzenesulfonic acid | This compound precursor | Electrophilic Sulfonation |

| 2-Fluoro-5-bromo-toluene | 1. Mg, 2. SO2, 3. CH3I | 2-Fluoro-5-methyl-benzenesulfinate | 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene | Grignard reaction and subsequent methylation |

| 3-Amino-4-fluorotoluene | 1. NaNO2, HCl, 2. SO2, CuCl, 3. Na2SO3, CH3I | 4-Fluoro-3-methylbenzene-sulfonyl chloride | 1-Fluoro-2-methyl-4-(methylsulfonyl)benzene | Sandmeyer Reaction |

Cross-Coupling Approaches for Sulfonyl Group Introduction

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-sulfur bonds. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

Palladium-catalyzed coupling reactions, for instance, can be employed to couple an aryl halide or triflate with a source of the methanesulfonyl group. One such approach involves the coupling of an aryl halide with sodium methanesulfinate (CH3SO2Na). This reaction, often mediated by a palladium catalyst and a suitable ligand, directly installs the methanesulfonyl moiety.

Alternatively, a copper-catalyzed coupling of an aryl halide with a thiol or sulfide can be followed by oxidation. Copper-based systems are often advantageous due to their lower cost and unique reactivity profiles.

Arylboronic acids can also serve as coupling partners in Suzuki-Miyaura-type reactions. The coupling of an arylboronic acid with a sulfonyl chloride, catalyzed by palladium, provides a direct route to aryl sulfones.

| Aryl Precursor | Coupling Partner | Catalyst/Reagents | Product | Reaction Type |

| 2-Fluoro-5-bromotoluene | Sodium methanesulfinate | Pd(OAc)2, Xantphos, Base | 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene | Palladium-catalyzed sulfination |

| 2-Fluoro-5-iodotoluene | Methyl mercaptan | CuI, Ligand, Base | 1-Fluoro-4-methyl-2-(methylthio)benzene | Copper-catalyzed thiolation |

| 2-Fluoro-5-methylphenylboronic acid | Methanesulfonyl chloride | PdCl2(dppf), Base | 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene | Suzuki-Miyaura coupling |

Convergence and Divergence in Synthetic Route Design

The synthesis of a complex molecule like this compound can be approached through various strategic disconnections, leading to either linear or convergent synthetic routes. The choice of strategy often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for analogue synthesis.

Multi-Step Linear Synthesis Optimization

A linear synthesis involves the sequential modification of a single starting material. For the target molecule, a plausible linear sequence could start from a readily available compound like 4-fluorotoluene.

One potential linear route is as follows:

Chlorosulfonation of 4-fluorotoluene: This would introduce a sulfonyl chloride group, primarily at the 2-position due to the directing effect of the fluorine atom.

Reduction to the corresponding thiol and methylation: The sulfonyl chloride can be reduced to a thiol, which is then methylated to give 1-fluoro-4-methyl-2-(methylthio)benzene.

Oxidation to the methanesulfonyl group: The methylthio group is then oxidized to the desired methanesulfonyl group.

Benzylic Bromination: The methyl group can be functionalized via radical bromination to yield the corresponding benzyl (B1604629) bromide.

Nucleophilic Substitution with an Amine Source: Finally, the benzyl bromide can be converted to the target methanamine via reaction with a suitable nitrogen nucleophile, such as sodium azide followed by reduction, or through direct amination.

Optimization of such a sequence would involve maximizing the yield and minimizing the number of purification steps for each transformation.

Convergent Synthesis Strategies for Structural Complexity

Convergent syntheses involve the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages. This approach is often more efficient for complex molecules and facilitates the synthesis of analogues by allowing for the modification of each fragment independently.

A convergent strategy for this compound could involve the synthesis of two key fragments: a 2-fluoro-5-methanesulfonyl-substituted aromatic piece and a separate aminomethyl synthon.

For example, 2-fluoro-5-methanesulfonylbenzaldehyde could be synthesized as a key intermediate. This aldehyde can then be subjected to reductive amination with ammonia or a protected amine equivalent to furnish the target benzylamine (B48309). The aldehyde itself could be prepared through a multi-step sequence starting from a simpler fluorinated aromatic compound.

This convergent approach allows for the late-stage introduction of the amine functionality, which can be advantageous for creating a library of analogues with different amine substituents.

Catalytic Methods in the Synthesis of Substituted Aryl Amines

The final step in many synthetic routes to this compound involves the formation of the primary amine. Catalytic methods for this transformation are highly desirable due to their efficiency and atom economy.

One of the most powerful methods for the synthesis of primary amines is the catalytic reduction of nitriles. wikipedia.orgstudymind.co.ukchemguide.co.uk A synthetic route proceeding through a 2-fluoro-5-methanesulfonylbenzonitrile intermediate would allow for its conversion to the target benzylamine via catalytic hydrogenation. A variety of catalysts can be employed for this transformation, including Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO2), under a hydrogen atmosphere. bme.hubrainly.inrsc.org The choice of catalyst and reaction conditions can be crucial to avoid side reactions and ensure high yields of the primary amine. thieme-connect.de

Another important catalytic method is the reductive amination of an aldehyde. If the synthetic route proceeds through 2-fluoro-5-methanesulfonylbenzaldehyde, this can be converted to the target amine in a one-pot reaction with an ammonia source and a reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

Transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are also powerful tools for the formation of C-N bonds, although they are more commonly used for the synthesis of arylamines rather than benzylamines.

| Precursor | Reagents | Product | Method |

| 2-Fluoro-5-methanesulfonylbenzonitrile | H2, Raney Ni | This compound | Catalytic Hydrogenation of a Nitrile |

| 2-Fluoro-5-methanesulfonylbenzaldehyde | NH3, H2, Pd/C | This compound | Reductive Amination |

| 2-Fluoro-5-methanesulfonylbenzyl chloride | NaN3 then H2, Pd/C | This compound | Azide Reduction |

Transition Metal Catalysis in C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis. For aromatic amines, transition-metal-catalyzed cross-coupling reactions have become indispensable tools, largely supplanting classical methods that often require harsh conditions. acsgcipr.orgyoutube.com Two of the most powerful methods in this domain are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. acsgcipr.orgwikipedia.org

The Buchwald-Hartwig amination is a versatile reaction for forming C-N bonds by coupling amines with aryl halides or sulfonates. acsgcipr.org This reaction is catalyzed by palladium complexes, typically supported by bulky, electron-rich phosphine ligands. youtube.com The choice of ligand is critical and has been the subject of extensive development to improve reaction efficiency, substrate scope, and reaction conditions. youtube.com For a substrate like this compound, the synthetic precursor would likely be an activated aryl species, such as 1-(bromomethyl)-2-fluoro-5-methanesulfonylbenzene, coupled with an ammonia equivalent. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. youtube.com

Key features of the Buchwald-Hartwig reaction include its broad functional group tolerance and the relatively mild conditions under which it can be performed. The development of new air-stable nickel and palladium precatalysts has further expanded the utility of this reaction, allowing for the amination of a wide range of aryl chlorides, sulfamates, and mesylates. mit.edu

| Ligand Name | Structural Class | Key Advantages |

|---|---|---|

| XPhos | Biaryl phosphine | High activity for a broad range of substrates, including aryl chlorides. |

| SPhos | Biaryl phosphine | Effective for sterically hindered couplings and ammonia equivalents. |

| BrettPhos | Biaryl phosphine | Useful for challenging substrates and achieving high catalyst turnover numbers. |

| BINAP | Bidentate phosphine | Often used in asymmetric variations of the reaction. nih.gov |

The Ullmann condensation is an older, yet still relevant, copper-catalyzed method for C-N bond formation. wikipedia.orgsynarchive.com Traditionally, this reaction requires stoichiometric amounts of copper and high temperatures (often exceeding 200°C) in polar aprotic solvents. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands like diamines and phenanthroline, which allow for milder reaction conditions. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for coupling anilines with aryl halides. wikipedia.org While often requiring higher temperatures than the Buchwald-Hartwig reaction, the Ullmann condensation can be a valuable alternative, particularly in industrial settings due to the lower cost of copper compared to palladium. acsgcipr.orgwikipedia.org

Asymmetric Catalysis Considerations for Stereocontrol

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. nih.gov Therefore, the development of synthetic methods that allow for precise control of stereochemistry is of paramount importance. For analogues of this compound where the benzylic carbon is a stereocenter, asymmetric catalysis provides the most efficient route to enantiomerically enriched products.

A primary strategy for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org This method is highly atom-economical and is considered a "green" strategy for producing optically active amines. nih.govacs.org The reaction utilizes transition metal catalysts (commonly rhodium, iridium, or palladium) coordinated to chiral ligands. nih.govacs.orgacs.org The choice of chiral ligand is crucial for achieving high enantioselectivity. A vast array of chiral phosphorus ligands, such as those based on the BINAP scaffold or phosphino-oxazolines (PHOX), have been developed and successfully applied in this context. acs.orgresearchgate.net

The general process involves the formation of an imine from the corresponding ketone (e.g., 2-fluoro-5-methanesulfonylacetophenone) and an amine source, followed by hydrogenation in the presence of a chiral catalyst. The catalyst creates a chiral environment that directs the addition of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

| Catalyst Metal | Ligand Type | Example Ligand | Typical Substrates | Achieved Enantioselectivity (ee) |

|---|---|---|---|---|

| Rhodium (Rh) | Bisaminophosphine | (R,R)-Me-BPE-4 | N-Aryl Imines | Up to 99% |

| Iridium (Ir) | P,N Ligand | (S,S)-f-binaphane | Acyclic Aryl Imines | Up to 98% |

| Palladium (Pd) | Axially Chiral Bisphosphine | (S)-MeO-BIPHEP | Cyclic Imines | >99% nih.gov |

| Rhodium (Rh) | Phosphino-oxazoline (PHOX) | Various PHOX derivatives | Allylic substitutions | Up to 99% researchgate.net |

Other important asymmetric methods include catalytic asymmetric reductive amination, hydroamination, and allylic amination. acs.org Asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure hydrogen gas, instead employing hydrogen donors like formic acid or isopropanol (B130326). researchgate.net Furthermore, stereodivergent synthesis strategies, which use a combination of catalysts or chiral ligands, allow for the selective synthesis of any possible stereoisomer of a product with multiple stereocenters from the same set of starting materials. nih.gov This is achieved by carefully selecting the configuration of the chiral ligands on the different metal catalysts involved in the reaction. nih.gov These advanced catalytic systems are essential for the efficient and selective synthesis of complex, chiral amine-containing molecules for various applications.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Methanesulfonylphenyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group (-CH₂NH₂) is the most reactive site for a majority of common organic transformations. Its lone pair of electrons makes it a potent nucleophile and a moderate base, enabling a wide range of chemical reactions.

The nucleophilic character of the primary amine in (2-Fluoro-5-methanesulfonylphenyl)methanamine allows it to readily participate in nucleophilic addition and substitution reactions. A notable example is its use in the synthesis of complex heterocyclic structures. For instance, it serves as a key building block in the preparation of certain quinolinone derivatives, which are investigated for their potential as PI3 kinase inhibitors. nih.gov

In a typical reaction, the amine undergoes a nucleophilic conjugate addition to an electron-deficient alkyne, such as a substituted propiolate. This is followed by an intramolecular cyclization and subsequent transformations to yield the final heterocyclic product. This pathway highlights the amine's capacity to initiate complex reaction cascades through its initial nucleophilic attack.

| Reactant A | Reactant B | Key Transformation | Product Type |

|---|---|---|---|

| This compound | Substituted propiolate ester | Conjugate addition followed by intramolecular cyclization | Quinolinone derivative |

The primary amine of this compound reacts predictably with acylating, sulfonylating, and alkylating agents.

Acylation: The amine reacts with acyl halides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental in peptide synthesis and the modification of molecules for pharmaceutical applications. A documented example involves the reaction of this compound with a 5-fluoro-6-chloropyrimidine-4-carboxylic acid derivative to produce the corresponding pyrimidine-4-carboxamide. google.com This transformation is a crucial step in the synthesis of novel fungicides.

| Amine Reactant | Acylating Agent | Product | Application |

|---|---|---|---|

| This compound | 5-fluoro-6-chloropyrimidine-4-carboxylic acid | N-((2-fluoro-5-(methylsulfonyl)phenyl)methyl)-5-fluoro-6-chloropyrimidine-4-carboxamide | Fungicide Synthesis |

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamides. This reaction is often used to protect the amine functionality or to introduce the sulfonyl group for its electronic or biological properties.

Alkylation: Direct alkylation of the primary amine with alkyl halides can occur but often leads to a mixture of mono- and di-alkylated products. Reductive amination, which involves the formation of an imine followed by reduction, provides a more controlled method for mono-alkylation.

The primary amine functionality is a key precursor for the synthesis of imines and a wide array of nitrogen-containing heterocycles.

Imine Formation: this compound undergoes condensation with aldehydes or ketones, typically under acid catalysis, to form imines (also known as Schiff bases). masterorganicchemistry.comnih.gov This reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com These imines are valuable intermediates that can be hydrolyzed back to the amine, reduced to secondary amines, or used in cycloaddition reactions. nih.gov

Heterocyclic Structures: The amine is extensively used as a synthon for building heterocyclic rings. As previously mentioned, it is a precursor for quinolinone systems. nih.gov Furthermore, its bifunctional nature (a nucleophilic amine attached to a substituted aromatic ring) makes it suitable for constructing various fused and non-fused heterocycles, such as pyrimidines, pyrrolidines, and pyrazoles, which are core structures in many biologically active compounds. nih.govnih.govnih.gov The synthesis of these rings often involves condensation of the amine with a second component containing two electrophilic sites, leading to cyclization. nih.gov

Influence of Fluoro and Methanesulfonyl Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is profoundly influenced by the electronic properties of the attached fluoro and methanesulfonyl groups, as well as the benzylic amine moiety.

The susceptibility of the aromatic ring to attack by an electrophile is determined by its electron density. Electron-donating groups (EDGs) increase the electron density and activate the ring, while electron-withdrawing groups (EWGs) decrease electron density and deactivate it. wikipedia.orgchemistrytalk.org

Methanesulfonyl Group (-SO₂Me): The sulfonyl group is a powerful electron-withdrawing group. It exerts a strong inductive (-I) effect due to the high electronegativity of the oxygen and sulfur atoms. It also deactivates the ring through a resonance effect (-M), where the π-electrons of the ring can be delocalized onto the sulfonyl group. This combination makes the methanesulfonyl group a strong deactivator.

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is generally considered to be weakly activating. The primary influence is a weak electron-donating inductive effect (+I) from the alkyl chain.

The cumulative result of these substituents is a significant deactivation of the aromatic ring. The two potent electron-withdrawing groups, -F and -SO₂Me, greatly reduce the ring's nucleophilicity, making electrophilic aromatic substitution reactions on this substrate challenging to achieve and requiring harsh reaction conditions.

| Substituent | Inductive Effect | Resonance (Mesomeric) Effect | Overall Effect on Reactivity |

|---|---|---|---|

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating |

| -SO₂Me (Methanesulfonyl) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating |

| -CH₂NH₂ (Aminomethyl) | Weakly Donating (+I) | N/A | Weakly Activating |

In addition to affecting reactivity, substituents determine the regioselectivity of electrophilic substitution by directing incoming electrophiles to specific positions on the ring.

Fluoro Group (-F): Despite being deactivating, the +M (resonance) effect of the fluorine atom increases electron density at the ortho and para positions. Therefore, the fluoro group is an ortho, para-director. organicchemistrytutor.com

Methanesulfonyl Group (-SO₂Me): As a strong -I and -M group, it withdraws electron density most significantly from the ortho and para positions. This leaves the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. The methanesulfonyl group is a meta-director. youtube.com

Aminomethyl Group (-CH₂NH₂): Through its +I effect, this group weakly activates the ring and is an ortho, para-director.

On the this compound ring, these directing effects are in competition. The aminomethyl group is at C1, the fluoro group at C2, and the methanesulfonyl group at C5.

The aminomethyl group at C1 directs to positions C2 (blocked), C6, and C4.

The fluoro group at C2 directs to positions C1 (blocked), C3, and C5 (blocked).

The methanesulfonyl group at C5 directs to positions C1 (blocked) and C3.

Considering these influences, the most likely positions for electrophilic attack would be C3 and C6. However, the overwhelming deactivating nature of the combined fluoro and methanesulfonyl groups makes such reactions synthetically unfavorable. Any potential substitution would require forcing conditions, and the reaction would likely yield a mixture of products with low efficiency.

Exploration of Reaction Mechanisms in Functionalization

The functionalization of this compound primarily involves reactions of its nucleophilic primary amine group. While detailed mechanistic studies specifically targeting this compound are not extensively documented in publicly available literature, the underlying principles can be robustly inferred from comprehensive studies on analogous substituted benzylamines. The electronic properties of the phenyl ring, influenced by the ortho-fluoro and para-methanesulfonyl substituents, play a critical role in modulating the reactivity of the aminomethyl group. The fluorine atom acts as an inductive electron-withdrawing group, while the methanesulfonyl group is a strong electron-withdrawing group through both inductive and resonance effects. These characteristics decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted benzylamine (B48309).

Kinetic Studies of Key Transformation Pathways

Kinetic investigations are crucial for understanding the rates and mechanisms of chemical reactions. For the functionalization of this compound, such as in acylation or sulfonylation reactions, the transformations are typically expected to follow second-order kinetics, being first-order in both the amine and the electrophilic reagent (e.g., an acyl chloride or sulfonyl chloride).

The reaction rate is significantly influenced by the nucleophilicity of the amine. Studies on various substituted benzylamines have shown that electron-withdrawing groups on the aromatic ring decrease the reaction rate, whereas electron-donating groups increase it. researchgate.net For this compound, the potent electron-withdrawing nature of the fluoro and methanesulfonyl substituents is predicted to reduce the rate of nucleophilic attack compared to benzylamine itself. A kinetic study would likely involve monitoring the disappearance of reactants or the appearance of the product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy under pseudo-first-order conditions (i.e., with a large excess of one reactant).

A Hammett plot, correlating the logarithm of the reaction rate constants with the Hammett substituent constants (σ), would be expected to yield a negative ρ (rho) value. This would confirm that the reaction is favored by increased electron density at the reaction center (the nitrogen atom), and the rate-determining step involves the nucleophilic attack of the amine. ias.ac.in

Intermediate Isolation and Characterization

The functionalization of primary amines often proceeds through transient intermediates that are typically not isolated. In the context of amide bond formation from a carboxylic acid, a coupling reagent (like a carbodiimide) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The nucleophilic attack by the amine on this intermediate proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond and a urea (B33335) byproduct.

Similarly, in the reaction with an acyl chloride, a tetrahedral intermediate is formed upon the amine's attack on the carbonyl carbon. This intermediate rapidly eliminates a chloride ion to yield the final amide. While these tetrahedral intermediates are generally too unstable for isolation, their existence can be supported by in-situ spectroscopic methods or by computational studies. In some complex multi-step reactions, it may be possible to isolate and characterize intermediates, providing direct insight into the reaction pathway. mdpi.com

Computational Modeling of Reaction Transition States

In the absence of direct experimental data on reaction intermediates, computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms. Such modeling can map the potential energy surface of a reaction, allowing for the characterization of transition states—the highest energy points along the reaction coordinate.

For the acylation of this compound, computational models could be used to:

Calculate the activation energy barrier for the nucleophilic attack of the amine on the electrophile.

Visualize the geometry of the transition state, confirming the concerted or stepwise nature of bond formation and breaking.

Assess the electronic effects of the fluoro and methanesulfonyl substituents on the stability of the transition state and, consequently, on the reaction rate.

These theoretical calculations provide a molecular-level understanding that complements experimental kinetic data, offering a complete picture of the reaction mechanism.

Derivatization Strategies for Enhancing Molecular Diversity

The primary amine functionality of this compound is a versatile anchor for chemical modification, enabling the synthesis of a wide array of derivatives. These derivatization strategies are fundamental in fields like medicinal chemistry for the exploration of structure-activity relationships.

Synthesis of Amide and Sulfonamide Derivatives

Amides and sulfonamides are prominent functional groups in pharmaceuticals due to their chemical stability and ability to participate in hydrogen bonding.

Amide Synthesis: The most direct method for amide synthesis involves the acylation of this compound. nih.gov This can be achieved using several classes of reagents:

Acyl Halides or Anhydrides: Reaction with an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), proceeds readily to form the corresponding N-benzylamide. The base neutralizes the HCl or carboxylic acid byproduct. organic-chemistry.org

Carboxylic Acids with Coupling Reagents: Direct coupling with a carboxylic acid is facilitated by activating agents such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts (e.g., BOP, PyBOP). nih.govcore.ac.uk These methods are often preferred for their mild conditions and broad substrate scope.

Sulfonamide Synthesis: Sulfonamides are readily prepared by reacting the parent amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine or triethylamine. ias.ac.in The choice of sulfonyl chloride allows for the introduction of a wide variety of aryl or alkyl substituents.

| Derivative Type | Reagent | Typical Base/Conditions | Product Structure |

|---|---|---|---|

| Acetamide | Acetyl Chloride | Pyridine, CH₂Cl₂ | phenyl)methyl)acetamide) |

| Benzamide | Benzoic Acid / EDCI | DMAP (cat.), CH₂Cl₂ | phenyl)methyl)benzamide) |

| Benzenesulfonamide | Benzenesulfonyl Chloride | Triethylamine, THF | phenyl)methyl)benzenesulfonamide) |

| Methanesulfonamide | Methanesulfonyl Chloride | Pyridine, CH₂Cl₂ | phenyl)methyl)methanesulfonamide) |

Formation of Ureas, Thioureas, and Carbamates

Urea, thiourea, and carbamate (B1207046) linkages are also important in creating molecular diversity. These functional groups can act as hydrogen bond donors and acceptors, influencing the physicochemical properties of the molecule.

Ureas and Thioureas: The most common synthesis of unsymmetrical ureas and thioureas involves the reaction of the primary amine with an isocyanate (R-N=C=O) or an isothiocyanate (R-N=C=S), respectively. researchgate.net The reaction is typically rapid and clean, often requiring no catalyst and proceeding at room temperature in a suitable solvent like THF or dichloromethane. nih.govnih.gov

Carbamates: Carbamates are typically synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base to neutralize the resulting HCl. This reaction provides a stable urethane (B1682113) linkage.

| Derivative Type | Reagent | Typical Conditions | Product Structure |

|---|---|---|---|

| Phenyl Urea | Phenyl Isocyanate | THF, Room Temp. | phenyl)methyl)-3-phenylurea) |

| Ethyl Thiourea | Ethyl Isothiocyanate | Ethanol, Room Temp. | phenyl)methyl)thiourea) |

| Ethyl Carbamate | Ethyl Chloroformate | Triethylamine, CH₂Cl₂ | phenyl)methyl)carbamate) |

| tert-Butyl Carbamate | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Dioxane/Water, NaOH | phenyl)methyl)carbamate) |

Based on a comprehensive search of publicly available scientific literature, there is no specific information on the heterocyclization reactions of the chemical compound this compound. As per the strict instructions to generate content focusing solely on this specific compound and its heterocyclization reactions utilizing the amine group, it is not possible to provide the requested article.

Therefore, the requested article, including data tables and detailed research findings on the heterocyclization reactions of this compound, cannot be generated at this time due to the absence of the necessary factual information in the public domain.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 5 Methanesulfonylphenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For (2-Fluoro-5-methanesulfonylphenyl)methanamine, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the methanamine group, the amine protons, and the methyl protons of the methanesulfonyl group.

The aromatic region is expected to show a complex splitting pattern due to the presence of three non-equivalent protons on the benzene (B151609) ring, further complicated by couplings to the fluorine atom. The proton ortho to the fluorine (H-3) would likely appear as a triplet, while the protons meta (H-4) and para (H-6) to the fluorine would exhibit more complex multiplets due to both proton-proton and proton-fluorine couplings.

The benzylic protons (-CH₂NH₂) would likely appear as a singlet or a narrowly split multiplet, depending on the solvent and concentration, with a chemical shift influenced by the adjacent electron-withdrawing aromatic ring and the nitrogen atom. The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent, temperature, and concentration. The methyl protons of the methanesulfonyl group (-SO₂CH₃) would present as a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H-3 | 7.20 - 7.40 | t | J(H-H) ≈ 8.0, J(H-F) ≈ 8.0 |

| Aromatic H-4 | 7.50 - 7.70 | ddd | J(H-H) ≈ 8.0, J(H-H) ≈ 2.0, J(H-F) ≈ 5.0 |

| Aromatic H-6 | 7.80 - 8.00 | dd | J(H-H) ≈ 2.0, J(H-F) ≈ 2.0 |

| Benzylic -CH₂NH₂ | 3.90 - 4.10 | s | - |

| Amine -NH₂ | 1.50 - 2.50 | br s | - |

| Methanesulfonyl -SO₂CH₃ | 3.10 - 3.30 | s | - |

Note: Predicted values are based on the analysis of structurally similar compounds and substituent effects.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the six aromatic carbons, the benzylic carbon, and the methyl carbon of the sulfonyl group. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups, and the carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |

| Aromatic C-1 (C-CH₂NH₂) | 130 - 135 | - |

| Aromatic C-2 (C-F) | 160 - 165 | 240 - 250 |

| Aromatic C-3 | 115 - 120 | 20 - 25 |

| Aromatic C-4 | 125 - 130 | 5 - 10 |

| Aromatic C-5 (C-SO₂CH₃) | 138 - 142 | - |

| Aromatic C-6 | 128 - 132 | 2 - 5 |

| Benzylic -CH₂NH₂ | 40 - 45 | - |

| Methanesulfonyl -SO₂CH₃ | 44 - 48 | - |

Note: Predicted values are based on the analysis of structurally similar compounds and substituent effects.

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom in the structure. The chemical shift of this fluorine will be influenced by the electronic effects of the neighboring substituents. The signal will likely appear as a multiplet due to couplings with the adjacent aromatic protons. Fluorine-19 has a high natural abundance and sensitivity, making this a straightforward analysis. rsc.org

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network. For this compound, cross-peaks would be expected between the coupled aromatic protons, confirming their relative positions on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum would establish the one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the protonated aromatic carbons and the benzylic and methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons. This could be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between the benzylic protons and the ortho-protons on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₈H₁₀FNO₂S), the expected exact mass can be calculated with high precision. HRMS analysis would confirm this molecular formula, providing strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. The fragmentation of aromatic sulfones can be complex, but characteristic losses of SO₂ and the methyl radical are often observed. The benzylamine (B48309) moiety would likely lead to the formation of a stable benzylic cation through the loss of the amine group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (primary amine) | Symmetric and Asymmetric Stretching | 3300 - 3500 | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| S=O (sulfonyl) | Asymmetric and Symmetric Stretching | 1300 - 1350 and 1120 - 1160 | Strong |

| C-N (amine) | Stretching | 1020 - 1250 | Medium |

| C-F (fluoro) | Stretching | 1000 - 1400 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium |

Note: Predicted values are based on characteristic group frequencies.

The presence of the two strong bands for the sulfonyl group, along with the characteristic N-H stretches of the primary amine and the C-F stretch, would provide strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular conformation, bond lengths, bond angles, and torsional angles of this compound in the solid state.

Crystal Structure Determination of this compound Salts

To perform this analysis, single crystals of a salt of this compound (for example, the hydrochloride or hydrobromide salt) would need to be prepared and subjected to X-ray diffraction analysis. The resulting data would allow for the determination of the crystal system, space group, and unit cell dimensions. A hypothetical data table for such a salt is presented below to illustrate the required information.

Table 1: Hypothetical Crystallographic Data for a this compound Salt

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₁ClFNO₂S |

| Formula Weight | 239.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

This table is for illustrative purposes only. The values are placeholders as no experimental data has been found.

Chiroptical Methods for Stereochemical Assignment (if applicable to chiral derivatives)

This section would be relevant if chiral derivatives of this compound were synthesized. Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to determine the absolute configuration of chiral molecules. If, for example, a chiral substituent were introduced to the aminomethyl group, the resulting enantiomers or diastereomers could be distinguished using these techniques. The analysis would involve measuring the differential absorption of left- and right-circularly polarized light (CD spectroscopy) or the change in optical rotation with wavelength (ORD). The resulting spectra would be characteristic of a specific stereoisomer.

Computational and Theoretical Investigations of 2 Fluoro 5 Methanesulfonylphenyl Methanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict molecular geometries, orbital energies, and charge distributions with high accuracy.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state geometry of molecules. The geometry of (2-Fluoro-5-methanesulfonylphenyl)methanamine would be optimized by finding the minimum energy conformation on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-S Bond Length | ~1.77 Å |

| S=O Bond Length | ~1.45 Å |

| C-N Bond Length | ~1.47 Å |

| C-C-F Bond Angle | ~118° |

| O-S-O Bond Angle | ~120° |

| C-C-N Bond Angle | ~110° |

Note: These values are illustrative and based on general DFT calculations of similar functional groups.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

| Parameter | Typical Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These values are estimations for illustrative purposes. The actual values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Mulliken population analysis is a common method for calculating the partial atomic charges on each atom in a molecule. niscpr.res.in This analysis for this compound would likely show a significant negative charge on the highly electronegative fluorine and oxygen atoms, and a positive charge on the sulfur and adjacent carbon atoms. The nitrogen atom of the amine group would also carry a partial negative charge.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), susceptible to nucleophilic attack. For this molecule, the MEP map would likely show negative potential around the fluorine, oxygen, and nitrogen atoms, and positive potential around the hydrogen atoms of the aminomethyl group.

Conformational Analysis and Energy Minima Studies

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. It is less computationally intensive than quantum mechanical methods, making it suitable for exploring the conformational space of larger molecules. By systematically rotating the single bonds in this compound, such as the C-C bond of the benzyl (B1604629) group and the C-S bond, a potential energy surface can be generated to identify the low-energy conformers.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. An MD simulation would solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes at a given temperature. This can reveal the preferred conformations in a simulated environment and the flexibility of the molecule. For instance, simulations on related sulfonamide derivatives have been used to analyze their behavior and stability. libretexts.org

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. longdom.orgmdpi.com For this compound, a simplified PES can be constructed by scanning the potential energy as a function of one or two key dihedral angles, such as the rotation around the C(aromatic)-C(methylene) bond and the C(aromatic)-S bond.

The PES map would reveal the energy minima, which correspond to the stable conformers, and the transition states, which are the energy maxima connecting these minima. The energy difference between a minimum and a transition state represents the rotational barrier. researchgate.net For example, a scan of the dihedral angle involving the aminomethyl group relative to the fluorinated ring would likely show energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. Theoretical studies on similar molecules like para-fluorotoluene have investigated such rotational barriers.

| Rotatable Bond | Typical Rotational Barrier (kcal/mol) |

|---|---|

| Aryl-CH₂NH₂ | 2 - 5 |

| Aryl-SO₂CH₃ | 1 - 3 |

Note: These values are representative and the actual barriers for this compound would depend on the specific electronic and steric interactions.

Prediction of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. These predictions are invaluable for complementing and interpreting experimental data, aiding in structural elucidation, and understanding the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei. By referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. These calculations are highly sensitive to the molecular geometry, and thus, an accurate optimized structure is a prerequisite. For this compound, theoretical NMR predictions would help in assigning the signals of the aromatic protons and carbons, which are influenced by the electron-withdrawing effects of the fluoro and methanesulfonyl groups, as well as the electron-donating aminomethyl group.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and rocking of the chemical bonds. The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods. For this compound, predicted IR spectra would show characteristic peaks for the N-H stretches of the amine group, C-H stretches of the aromatic ring and methyl group, the S=O stretches of the sulfonyl group, and the C-F stretch.

The following table illustrates the type of data that would be generated in a computational study predicting the spectroscopic parameters of this compound. Please note that this is a hypothetical representation to demonstrate the methodology, as specific computational data for this compound is not available.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) - Aromatic Protons | 7.0 - 8.0 | Complex splitting patterns due to fluorine and amine substituents. |

| ¹³C NMR Chemical Shift (ppm) - Aromatic Carbons | 110 - 150 | Significant shifts influenced by the electronegative F and SO₂Me groups. |

| IR Frequency (cm⁻¹) - N-H Stretch | 3300 - 3500 | Characteristic of primary amines. |

| IR Frequency (cm⁻¹) - S=O Stretch | 1300 - 1350 (asymmetric), 1150 - 1200 (symmetric) | Strong absorptions typical for sulfonyl groups. |

| IR Frequency (cm⁻¹) - C-F Stretch | 1100 - 1250 | Strong absorption in the fingerprint region. |

Molecular Docking and Interaction Studies with Model Chemical Scaffolds (focused on non-biological chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery to study protein-ligand interactions, the principles of molecular docking can also be applied to understand the non-covalent interactions between a molecule and a non-biological chemical scaffold or surface.

For this compound, such studies could explore its interactions with various model chemical systems, such as graphene sheets, carbon nanotubes, or self-assembled monolayers. These investigations would be crucial for applications in materials science, for instance, in the design of functionalized surfaces or as a component in molecular electronics.

The interaction energy in these complexes is governed by a combination of forces, including:

Van der Waals interactions: Arising from temporary fluctuations in electron density.

Electrostatic interactions: Including hydrogen bonding and dipole-dipole interactions. The sulfonyl group and the amine group in this compound are capable of acting as hydrogen bond acceptors and donors, respectively.

π-π stacking: Interactions between the aromatic ring of the molecule and an aromatic surface.

Cation-π interactions: If the amine group is protonated, it can interact favorably with electron-rich aromatic systems.

The following interactive table illustrates the potential outcomes of such a hypothetical study.

Table 2: Hypothetical Molecular Docking Results of this compound with a Graphene Scaffold This table is for illustrative purposes only and does not represent actual calculated data.

| Interaction Type | Interacting Moiety of this compound | Predicted Binding Energy Contribution (kcal/mol) |

|---|---|---|

| π-π Stacking | Aromatic Ring | -5 to -10 |

| Hydrogen Bonding | Amine Group (as donor) | -1 to -3 (with a functionalized surface) |

| Dipole-Surface Interaction | Sulfonyl Group | -2 to -5 |

| Van der Waals | Entire Molecule | -3 to -7 |

Computational Design of Novel this compound Derivatives with Tuned Reactivity

Computational methods are instrumental in the rational design of new molecules with specific desired properties. By making systematic in silico modifications to the structure of this compound, it is possible to tune its chemical reactivity. This can be achieved by altering its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to its electron-donating and electron-accepting abilities, respectively.

The primary strategies for tuning the reactivity of this compound would involve the introduction of different functional groups at various positions on the aromatic ring. For instance:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, would increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. These groups would also increase the energy of the HOMO, making the molecule a better electron donor.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, would decrease the electron density of the aromatic ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. These groups would lower the energy of the LUMO, making the molecule a better electron acceptor.

Quantitative Structure-Activity Relationship (QSAR) models and more advanced machine learning approaches can be employed to build predictive models that correlate structural features with reactivity parameters. These models can then be used to screen a large virtual library of derivatives to identify candidates with the desired reactivity profile.

The following table provides a conceptual illustration of how different substituents could be used to tune the electronic properties and, consequently, the reactivity of this compound derivatives.

Table 3: Conceptual Design of this compound Derivatives with Tuned Electronic Properties This table is for illustrative purposes only and does not represent actual calculated data.

| Substituent (R) | Position on Aromatic Ring | Expected Effect on Electronic Properties | Predicted Change in Reactivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Position 4 | Increase HOMO energy | Increased nucleophilicity of the amine and aromatic ring. |

| -NO₂ (Nitro) | Position 4 | Decrease LUMO energy | Decreased nucleophilicity of the amine; increased electrophilicity of the aromatic ring. |

| -Cl (Chloro) | Position 3 | Inductive withdrawal, weak resonance donation | Slight decrease in overall reactivity towards electrophiles. |

| -CH₃ (Methyl) | Position 6 | Inductive and hyperconjugative donation | Increased reactivity towards electrophiles. |

Strategic Applications of this compound as a Key Building Block in Complex Chemical Synthesis

The scientific literature available through targeted searches does not provide specific examples or detailed research findings regarding the direct application of This compound in the synthesis of the heterocyclic systems, macrocyclic structures, or advanced materials precursors as outlined in the requested article structure. While general methodologies exist for the synthesis of fluorinated and sulfonyl-containing organic molecules, specific studies detailing the strategic use of this particular compound as a key building block are not presently available in the public domain based on the conducted searches.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the provided outline due to the absence of specific research data on the compound for the requested applications.

Strategic Applications of 2 Fluoro 5 Methanesulfonylphenyl Methanamine As a Key Building Block in Complex Chemical Synthesis

Exploration in Fragment-Based Synthesis Approaches (focused on chemical fragment linkage)

Fragment-based drug discovery (FBDD) has become a powerful paradigm in the quest for novel therapeutics. This approach relies on identifying small, low-molecular-weight fragments that bind to a biological target and then growing or linking these fragments to create more potent and selective lead compounds. (2-Fluoro-5-methanesulfonylphenyl)methanamine is a prime candidate for inclusion in fragment libraries due to its adherence to the "Rule of Three," a set of guidelines for desirable fragment properties.

The primary amine group of this compound serves as a crucial anchor point for fragment linkage. This versatile functional group can participate in a wide array of chemical transformations, allowing for the covalent connection of this fragment to other molecules. Common fragment linking strategies that can leverage this primary amine include:

Amide Bond Formation: The primary amine readily reacts with carboxylic acids, acyl chlorides, or activated esters of other fragments to form stable amide linkages. This is one of the most prevalent methods for fragment linking due to the robustness and well-established nature of amide bond synthesis.

Reductive Amination: Reaction with aldehyde or ketone-containing fragments, followed by reduction, leads to the formation of secondary or tertiary amine linkages. This strategy offers flexibility in the geometry of the resulting linked molecule.

Urea (B33335) and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea-linked compounds, introducing different hydrogen bonding patterns and conformational properties.

Sulfonamide Synthesis: The amine can react with sulfonyl chlorides to form sulfonamide linkages, a common motif in many bioactive molecules.

Below is an interactive data table summarizing the potential fragment linking strategies utilizing the primary amine of this compound.

| Linking Strategy | Reactant on Second Fragment | Resulting Linkage | Key Features of Linkage |

| Amide Bond Formation | Carboxylic Acid / Acyl Chloride | Amide | Planar, rigid, hydrogen bond donor/acceptor |

| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine | Flexible, basic, hydrogen bond acceptor |

| Urea Formation | Isocyanate | Urea | Hydrogen bond donor/acceptor, planar |

| Sulfonamide Formation | Sulfonyl Chloride | Sulfonamide | Tetrahedral geometry, hydrogen bond donor/acceptor |

Detailed research findings on the direct application of this compound in FBDD campaigns are not extensively documented in public literature. However, the presence of fluorinated and sulfonated phenylamines in libraries for fragment screening is a common strategy, particularly for targets where specific interactions with these motifs are anticipated. The amenability of the primary amine to a variety of reliable ligation chemistries makes it an attractive fragment for further exploration and elaboration in drug discovery programs.

Development of Novel Synthetic Reagents and Catalysts Utilizing the Amine Moiety

The primary amine functionality of this compound also positions it as a precursor for the development of novel synthetic reagents and catalysts, particularly in the realm of asymmetric synthesis. The amine can be readily derivatized to introduce chirality or to coordinate with metal centers, forming the basis for a range of catalytic applications.

Chiral Organocatalysts:

The development of small molecule organocatalysts has revolutionized asymmetric synthesis. Primary amines are common structural motifs in many successful organocatalysts. The amine of this compound can be derivatized with chiral auxiliaries to create novel catalysts for a variety of transformations, such as:

Asymmetric Michael Additions: Chiral primary amine derivatives can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, generating stereocenters with high enantioselectivity.

Asymmetric Aldol (B89426) Reactions: Proline and its derivatives, which contain a secondary amine, are classic examples of organocatalysts for the aldol reaction. Similarly, chiral primary amine derivatives can be designed to promote stereoselective aldol condensations.

Asymmetric Mannich Reactions: The synthesis of chiral β-amino carbonyl compounds can be achieved through organocatalyzed Mannich reactions, where a chiral primary amine derivative can control the stereochemical outcome.

The electronic properties imparted by the fluoro and methanesulfonyl groups can influence the acidity and nucleophilicity of the amine-derived catalyst, potentially tuning its reactivity and selectivity.

Ligands for Metal-Catalyzed Reactions:

The amine group can also serve as a coordination site for transition metals, enabling the synthesis of novel ligands for asymmetric catalysis. By introducing a second coordinating group, often through reaction at the amine, bidentate or polydentate ligands can be prepared. These ligands can then be complexed with metals such as rhodium, iridium, palladium, or ruthenium to create catalysts for a range of enantioselective transformations, including:

Asymmetric Hydrogenation: Chiral phosphine-amine or diamine ligands are widely used in the asymmetric hydrogenation of prochiral olefins and ketones.

Asymmetric Transfer Hydrogenation: Similar ligand scaffolds can be employed in transfer hydrogenation reactions, which use readily available hydrogen donors like isopropanol (B130326) or formic acid.

Asymmetric C-C Bond Forming Reactions: Chiral ligands derived from primary amines can be utilized in a variety of metal-catalyzed cross-coupling and addition reactions to control stereoselectivity.

The table below provides a summary of the potential applications of this compound in the development of new catalysts.

| Catalyst Type | Method of Derivatization | Potential Catalytic Application | Role of this compound Moiety |

| Chiral Organocatalyst | Attachment of a chiral auxiliary to the amine | Asymmetric Michael Addition, Aldol, Mannich Reactions | Provides the reactive amine center and electronic modulation |

| Chiral Ligand | Synthesis of a bidentate ligand from the amine | Asymmetric Hydrogenation, Transfer Hydrogenation | Serves as a coordinating group for the metal center |

While specific examples of catalysts derived directly from this compound are not prevalent in the literature, the principles of catalyst design strongly support its potential as a valuable starting material. The combination of a reactive handle for derivatization and electronically-tuning substituents makes it an intriguing platform for the discovery of new and efficient catalytic systems.

Future Research Directions and Unexplored Avenues for 2 Fluoro 5 Methanesulfonylphenyl Methanamine

Development of Sustainable and Green Chemistry Routes for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research into the synthesis of (2-Fluoro-5-methanesulfonylphenyl)methanamine should prioritize the development of more sustainable and eco-friendly methodologies. Current multi-step syntheses often rely on traditional organic solvents, stoichiometric reagents, and harsh reaction conditions.

Future approaches could focus on:

Biocatalysis: Employing enzymes, such as transaminases, to introduce the amine functionality onto a ketone precursor. This method operates in aqueous media under mild conditions, offering high selectivity and reducing the need for protecting groups.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can enhance safety, improve heat and mass transfer, and allow for more efficient process control, leading to higher yields and purity while minimizing waste.

Green Solvents: Investigating the use of benign solvents like water, supercritical CO2, or bio-based solvents (e.g., Cyrene™) to replace conventional volatile organic compounds (VOCs).

Catalytic Hydrogenation: Developing highly efficient catalytic systems for the reduction of a corresponding nitrile or oxime precursor, using molecular hydrogen as the reductant. This would be a significant improvement over methods that use metal hydrides, which generate stoichiometric waste. Sustainable synthesis routes that avoid the use of isocyanates and are often solvent-free have been successfully developed for other compounds and could serve as a model. rsc.org

A comparative overview of potential green synthesis strategies is presented below.

| Synthesis Strategy | Traditional Approach | Proposed Green Alternative | Key Advantages of Green Route |

| Amine Introduction | Reduction of nitrile with LiAlH4 in THF | Biocatalytic amination using transaminases | Aqueous medium, high enantioselectivity, mild conditions, reduced waste. |

| Solvent Usage | Dichloromethane, Toluene, THF | Water, Supercritical CO2, Bio-solvents | Reduced toxicity, lower environmental impact, improved safety. |

| Process Type | Batch Synthesis | Continuous Flow Synthesis | Enhanced safety, better process control, higher throughput, minimized waste. |

| Reduction Method | Stoichiometric metal hydrides | Catalytic hydrogenation | High atom economy, uses clean H2 gas, avoids stoichiometric metal waste. |

Exploration of Novel Catalytic Transformations Involving the Compound

The distinct functional groups of this compound make it an attractive substrate and building block for various novel catalytic transformations.

C-N Cross-Coupling Reactions: The primary amine can serve as a nucleophile in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to construct more complex molecules. This would enable the synthesis of a wide array of diaryl or alkyl-aryl amines.

Directed C-H Functionalization: The methanesulfonyl and amine groups can act as directing groups for ortho C-H activation and functionalization of the aromatic ring. Catalysts based on palladium, rhodium, or ruthenium could be employed to introduce new substituents, enabling late-stage modification of the scaffold without pre-functionalization.

Asymmetric Catalysis: The benzylamine (B48309) moiety can be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis. Derivatization of the amine, followed by coordination to a metal center, could yield catalysts for reactions such as asymmetric hydrogenation or C-C bond formation.

Automated Synthesis and High-Throughput Derivatization

To rapidly explore the chemical space around the this compound core, automated synthesis and high-throughput derivatization technologies are essential. These approaches are critical in modern drug discovery and materials science for generating large libraries of related compounds for screening. researchgate.netresearchgate.net